

# An In-depth Technical Guide to 3-Fluorophenethylamine (CAS 404-70-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Fluorophenethylamine

Cat. No.: B1297878

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Fluorophenethylamine** (3-FPEA) is a substituted phenethylamine derivative characterized by a fluorine atom at the meta-position of the phenyl ring. This structural modification is of significant interest in medicinal chemistry and pharmacology, as fluorination can modulate a compound's physicochemical properties, metabolic stability, and interaction with biological targets.<sup>[1]</sup> As a derivative of phenethylamine, 3-FPEA is investigated for its effects on monoaminergic systems in the central nervous system. It is recognized as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine systems. This guide provides a comprehensive overview of the known properties, pharmacology, and experimental protocols related to **3-Fluorophenethylamine**.

## Physicochemical Properties

**3-Fluorophenethylamine** is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.<sup>[2]</sup> It is soluble in organic solvents such as ethanol and acetone but is reported to be insoluble in water.<sup>[2]</sup>

| Property          | Value                                                                        | Source                                                                                              |
|-------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 404-70-6                                                                     | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>10</sub> FN                                            | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Weight  | 139.17 g/mol                                                                 | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Appearance        | Clear colorless to pale yellow liquid                                        | <a href="#">[2]</a>                                                                                 |
| Boiling Point     | 87 °C at 15 mmHg                                                             | <a href="#">[8]</a>                                                                                 |
| Density           | 1.066 g/mL at 25 °C                                                          | <a href="#">[8]</a>                                                                                 |
| Refractive Index  | n <sub>20/D</sub> 1.509                                                      | <a href="#">[8]</a>                                                                                 |
| pKa               | 9.65 ± 0.10 (Predicted)                                                      | <a href="#">[2]</a>                                                                                 |
| Solubility        | Soluble in organic solvents (e.g., ethanol, acetone);<br>Insoluble in water. | <a href="#">[2]</a>                                                                                 |

## Pharmacology

The primary pharmacological target of **3-Fluorophenethylamine** is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that is primarily coupled to the G<sub>αs</sub> subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

While 3-FPEA is known to be a TAAR1 agonist, specific quantitative data on its binding affinity (K<sub>i</sub>) and functional potency (EC<sub>50</sub>) at human TAAR1, as well as at the primary monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is not readily available in the cited literature. The table below presents available data for a range of phenethylamine analogues at TAAR1 and various adrenergic receptors to provide context for the potential activity of 3-FPEA.

| Compound/Recept or                        | EC <sub>50</sub> (μM) | E <sub>max</sub> (%) | Source              |
|-------------------------------------------|-----------------------|----------------------|---------------------|
| Phenethylamine (at hTAAR1)                | 1.8 - 92              | 40 - 104             | <a href="#">[5]</a> |
| Various                                   |                       |                      |                     |
| Phenethylamines (at Adrenergic Receptors) | 0.034 - 690           | 8 - 105              | <a href="#">[5]</a> |

## Signaling Pathway

Activation of TAAR1 by an agonist such as **3-Fluorophenethylamine** initiates a downstream signaling cascade. The canonical pathway involves the Gαs-mediated activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Additionally, TAAR1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

[Click to download full resolution via product page](#)

TAAR1 Signaling Pathway

## Toxicology

Detailed toxicological studies providing specific LD<sub>50</sub> values for **3-Fluorophenethylamine** are not available in the public domain. However, safety data from suppliers indicates that it should be handled with care due to potential toxicity and irritant properties.[\[5\]](#) It is classified as causing severe skin burns and eye damage.[\[4\]](#)[\[6\]](#)

| Parameter                                     | Value                                    | Source                                  |
|-----------------------------------------------|------------------------------------------|-----------------------------------------|
| Acute Oral Toxicity (LD <sub>50</sub> )       | Data not available                       | <a href="#">[3]</a> <a href="#">[9]</a> |
| Acute Dermal Toxicity (LD <sub>50</sub> )     | Data not available                       | <a href="#">[9]</a>                     |
| Acute Inhalation Toxicity (LC <sub>50</sub> ) | Data not available                       | <a href="#">[9]</a>                     |
| Hazard Classification                         | Skin Corrosion/Irritation<br>Category 1B | <a href="#">[4]</a> <a href="#">[6]</a> |

For the related compound, p-Fluorophenethylamine, GHS hazard statements indicate it is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[\[10\]](#)

## Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for **3-Fluorophenethylamine** are limited. The following sections provide representative methodologies for the synthesis and pharmacological characterization of this and similar compounds, based on established techniques.

## Synthesis of 3-Fluorophenethylamine

A common method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile.



[Click to download full resolution via product page](#)

## Synthesis Workflow

### Protocol: Reduction of 3-Fluorophenylacetonitrile

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether).
- Addition of Reactant: Dissolve 3-fluorophenylacetonitrile in the same anhydrous solvent and add it dropwise to the reducing agent solution via the dropping funnel at a controlled temperature (typically 0 °C to room temperature).
- Reaction: After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or GC-MS).
- Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH) at 0 °C. Filter the resulting precipitate and wash it with the solvent.
- Extraction and Drying: Separate the organic layer from the aqueous layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).

- Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure **3-Fluorophenethylamine**.

## Pharmacological Assays

This assay is used to determine the binding affinity ( $K_i$ ) of 3-FPEA for TAAR1.



[Click to download full resolution via product page](#)

### Radioligand Binding Assay Workflow

#### Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human TAAR1.[11]

- Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable TAAR1 radioligand (e.g., [ $^3$ H]-epinephrine), and a range of concentrations of the unlabeled test compound (3-FPEA).[11][12]
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[12]
- Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[12]
- Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
- Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
- Data Analysis: Determine the concentration of 3-FPEA that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ). Calculate the binding affinity ( $K_i$ ) using the Cheng-Prusoff equation.[13]

This assay measures the ability of 3-FPEA to stimulate cAMP production via TAAR1 activation, determining its functional potency ( $EC_{50}$ ) and efficacy ( $E_{max}$ ).

#### Protocol:

- Cell Culture: Plate cells expressing human TAAR1 in a suitable microplate.[2][14]
- Compound Addition: Treat the cells with varying concentrations of 3-FPEA. Include a positive control (e.g., a known TAAR1 agonist) and a negative control (vehicle).[13]
- Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation. [15]
- Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]
- cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[2][15][16]

- Data Analysis: Plot the cAMP response against the log concentration of 3-FPEA and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.[2]

This assay can be used to investigate downstream signaling events following TAAR1 activation.

Protocol:

- Cell Culture and Treatment: Plate TAAR1-expressing cells and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with different concentrations of 3-FPEA for a short period (e.g., 5-15 minutes).[1]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[17]
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[17]
- SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]
- Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.[1][17][18]
- Detection and Analysis: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[17]

## Conclusion

**3-Fluorophenethylamine** is a valuable research chemical for investigating the pharmacology of TAAR1 and the broader implications of fluorination in drug design. While its primary mechanism of action appears to be through TAAR1 agonism, a more detailed characterization of its binding and functional activity at other monoaminergic targets is warranted. The experimental protocols outlined in this guide provide a framework for researchers to further

elucidate the pharmacological profile of this and related compounds, contributing to a deeper understanding of their therapeutic potential.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-フルオロフェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 404-70-6: 3-Fluorophenethylamine | CymitQuimica [cymitquimica.com]
- 6. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assay in Summary\_ki [bindingdb.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorophenethylamine (CAS 404-70-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297878#3-fluorophenethylamine-cas-404-70-6-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)